molecular formula C14H13BrN4O B2565088 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole CAS No. 2415554-16-2

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole

Cat. No.: B2565088
CAS No.: 2415554-16-2
M. Wt: 333.189
InChI Key: AUGNTABLEMGTNQ-UHFFFAOYSA-N
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Description

The compound 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole features a benzoxazole core linked to an azetidine ring (a strained 4-membered nitrogen heterocycle) substituted with a 4-bromo-pyrazole moiety. This structure combines three pharmacologically relevant components:

  • Benzoxazole: A bicyclic aromatic system known for its electron-withdrawing properties and role in modulating biological activity .
  • 4-Bromo-pyrazole: A halogenated heterocycle contributing to hydrophobic interactions and influencing electronic properties via the bromine atom .

While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., triazole- and thiazole-containing derivatives) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitutions under reflux conditions .

Properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O/c15-11-5-16-19(9-11)8-10-6-18(7-10)14-17-12-3-1-2-4-13(12)20-14/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGNTABLEMGTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3O2)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts and automated reaction systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Pyrazole Moieties

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Reference
Target Compound Benzoxazole-Azetidine 4-Bromo-pyrazole ~345.2*
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole-Triazole 4-Bromophenyl thiazole, triazole ~551.4
4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (I) Thiazole-Pyrazole 4-Bromophenyl, fluorophenyl, triazole ~626.0
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole 4-Bromophenyl, aldehyde ~315.1

*Calculated based on molecular formula.

Key Observations :

  • Bromine substitution is common across analogues, suggesting its importance in hydrophobic interactions or halogen bonding in biological targets .

Comparison with Target Compound :

  • The bromophenyl group in 9c enhanced binding affinity compared to non-halogenated analogues .

Key Points :

  • The azetidine ring in the target compound may reduce solubility compared to triazole-containing derivatives due to increased hydrophobicity .
  • Halogenation (e.g., bromine) typically lowers melting points compared to non-halogenated analogues, as seen in 9c vs. 9a () .

Structural and Crystallographic Insights

  • Crystal Packing : Bromine atoms in compounds like 3-(4-bromophenyl)-1-phenylpyrazole participate in C–H···Br and π–π interactions, stabilizing crystal lattices . Similar behavior is expected for the target compound.
  • Conformational Analysis : The azetidine ring’s strain may enforce a planar conformation, contrasting with the flexibility of thiazole-pyrazole hybrids () .

Biological Activity

The compound 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a benzoxazole core, an azetidine ring, and a brominated pyrazole moiety. The structural complexity contributes to its diverse biological activity.

Component Description
Benzoxazole Core Provides a stable aromatic structure with potential bioactivity.
Azetidine Ring Enhances binding affinity to biological targets.
4-Bromo-1H-Pyrazole Imparts unique reactivity and interaction capabilities.

The proposed mechanism of action for This compound involves interactions with specific enzymes or receptors. The bromine atom in the pyrazole ring may enhance the compound's ability to inhibit certain enzymatic activities, potentially modulating various biochemical pathways.

Key Interactions

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : It could interact with receptors that play significant roles in cellular signaling pathways.

Biological Activity

Research indicates that compounds similar to This compound exhibit a range of biological activities:

Anticancer Activity

Studies have shown that pyrazole derivatives can act as effective anticancer agents by targeting specific kinases involved in tumor growth:

Compound Activity IC50 (µM)
2-{3-[...]}Inhibits cancer cell growth92.4 (various lines)
4-Bromo-Pyrazole DerivativeTargets BRAF(V600E)Not specified

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties, showing promise against various bacterial strains:

  • Mechanism : Disruption of cell membrane integrity leading to cell lysis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this class of compounds:

  • Antitumor Activity : A study demonstrated that derivatives of pyrazole exhibited significant inhibition against BRAF(V600E), EGFR, and Aurora-A kinase, suggesting potential as targeted cancer therapies .
  • Anti-inflammatory Effects : Research indicated that certain pyrazole derivatives could inhibit nitric oxide production in response to endotoxins, showcasing their anti-inflammatory potential .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the pyrazole and azetidine rings can significantly impact biological activity, guiding further drug design efforts .

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